3-(2-Isobutoxyphenyl)-propionic acid
Description
3-(2-Isobutoxyphenyl)-propionic acid (IUPAC name: 3-[2-(2-methylpropoxy)phenyl]propanoic acid) is a substituted phenylpropionic acid featuring an isobutoxy group (–OCH₂CH(CH₃)₂) at the ortho position of the phenyl ring and a propionic acid (–CH₂CH₂COOH) side chain. The isobutoxy group confers increased hydrophobicity compared to hydroxyl or methoxy substituents, which may influence solubility, bioavailability, and interactions with biological systems .
Properties
IUPAC Name |
3-[2-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-3-5-11(12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGPDOZIUMYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isobutoxyphenyl)-propionic acid typically involves the reaction of 2-isobutoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of tetrakis-(triphenylphosphine)-palladium as a catalyst and potassium carbonate in 1,4-dioxane. The reaction is carried out at elevated temperatures, often around 120°C, and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isobutoxyphenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Isobutoxyphenyl)-propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Isobutoxyphenyl)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The isobutoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The propionic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Metabolic Pathways and Biodegradation
- Hydroxylated Analogs: 3-(2-Hydroxyphenyl)-propionic acid is oxidized to 3-(2,3-dihydroxyphenyl)-propionic acid by Pseudomonas spp., though further degradation pathways remain uncharacterized . 3-(2,4-Dihydroxyphenyl)-propionic acid undergoes oxidative ipso-hydroxylation in Pseudomonas mandelii 7HK4, forming 3-(2,3,5-trihydroxyphenyl)-propionic acid, which is cleaved by extradiol dioxygenases into smaller metabolites (e.g., 2,4-dihydroxy-6-oxonona-2,4-dienedioic acid) .
- No direct evidence exists, but ether-linked substituents (e.g., methoxy) are generally more resistant to microbial hydrolysis than ester or hydroxyl groups .
Biological Activity
3-(2-Isobutoxyphenyl)-propionic acid (IBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of IBP, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(2-Isobutoxyphenyl)propanoic acid
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
The structure of IBP includes an isobutoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of IBP primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the isobutoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular components.
Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : IBP has been shown to inhibit COX enzymes, which play a significant role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to anti-inflammatory effects, making IBP a candidate for treating inflammatory conditions .
- Antioxidant Activity : IBP exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This activity is beneficial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Research indicates that IBP can reduce inflammation in various models. For instance, in animal studies, administration of IBP led to a significant decrease in edema formation and inflammatory cytokine levels . This suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.
Antioxidant Properties
IBP's ability to mitigate oxidative stress has been documented in several studies. For example, one study demonstrated that IBP treatment reduced markers of oxidative damage in liver tissues exposed to toxins . This property positions IBP as a potential therapeutic agent for conditions exacerbated by oxidative stress, such as neurodegenerative diseases.
Analgesic Effects
Further investigations have shown that IBP possesses analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). In pain models, IBP administration resulted in significant pain relief without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Case Studies and Research Findings
Several case studies highlight the efficacy of IBP in clinical settings:
- Case Study on Arthritis :
- Oxidative Stress Reduction :
- Comparative Analysis with Other Compounds :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
